molecular formula C7H12N2O3 B070562 3-Carbamoylmethyl-4-ethyloxazolidin-2-one CAS No. 172514-87-3

3-Carbamoylmethyl-4-ethyloxazolidin-2-one

Número de catálogo B070562
Número CAS: 172514-87-3
Peso molecular: 172.18 g/mol
Clave InChI: AGRAMZUKFLBFQW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Carbamoylmethyl-4-ethyloxazolidin-2-one, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. This compound has gained significant attention in the scientific community due to its potential application in cancer therapy.

Mecanismo De Acción

3-Carbamoylmethyl-4-ethyloxazolidin-2-one inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to the inhibition of cell growth and proliferation. 3-Carbamoylmethyl-4-ethyloxazolidin-2-one has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
3-Carbamoylmethyl-4-ethyloxazolidin-2-one has been shown to have anti-cancer properties in various types of cancer, including breast cancer, prostate cancer, and leukemia. In addition to its anti-cancer properties, 3-Carbamoylmethyl-4-ethyloxazolidin-2-one has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 3-Carbamoylmethyl-4-ethyloxazolidin-2-one is its specificity towards protein kinase CK2, making it a promising target for cancer therapy. However, one of the limitations of 3-Carbamoylmethyl-4-ethyloxazolidin-2-one is its low solubility in water, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the research and development of 3-Carbamoylmethyl-4-ethyloxazolidin-2-one. One potential direction is the investigation of its efficacy in combination with other anti-cancer agents. Another potential direction is the development of more potent and selective inhibitors of protein kinase CK2. Additionally, the investigation of 3-Carbamoylmethyl-4-ethyloxazolidin-2-one in other diseases, such as inflammatory diseases, could also be a potential future direction.
Conclusion:
In conclusion, 3-Carbamoylmethyl-4-ethyloxazolidin-2-one is a promising small molecule inhibitor of protein kinase CK2 that has gained significant attention in the scientific community due to its potential application in cancer therapy. Its mechanism of action, anti-cancer properties, and anti-inflammatory properties make it a potential therapeutic agent for various diseases. However, there are also limitations to its use, such as its low solubility in water. Further research and development of 3-Carbamoylmethyl-4-ethyloxazolidin-2-one could lead to the discovery of more effective and selective inhibitors of protein kinase CK2, ultimately leading to the development of more effective therapies for cancer and other diseases.

Métodos De Síntesis

3-Carbamoylmethyl-4-ethyloxazolidin-2-one can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of ethyl 2-bromoacetate with sodium hydride to form ethyl 2-acetoxyacetate. This compound is then reacted with urea to form 3-carbamoylmethyl-4-ethyloxazolidin-2-one, which is 3-Carbamoylmethyl-4-ethyloxazolidin-2-one.

Aplicaciones Científicas De Investigación

3-Carbamoylmethyl-4-ethyloxazolidin-2-one has been extensively studied for its potential application in cancer therapy. Protein kinase CK2 has been shown to play a crucial role in the regulation of cell growth and survival, making it a promising target for cancer therapy. 3-Carbamoylmethyl-4-ethyloxazolidin-2-one has been shown to inhibit the activity of CK2, leading to the suppression of cancer cell growth and proliferation.

Propiedades

Número CAS

172514-87-3

Nombre del producto

3-Carbamoylmethyl-4-ethyloxazolidin-2-one

Fórmula molecular

C7H12N2O3

Peso molecular

172.18 g/mol

Nombre IUPAC

2-(4-ethyl-2-oxo-1,3-oxazolidin-3-yl)acetamide

InChI

InChI=1S/C7H12N2O3/c1-2-5-4-12-7(11)9(5)3-6(8)10/h5H,2-4H2,1H3,(H2,8,10)

Clave InChI

AGRAMZUKFLBFQW-UHFFFAOYSA-N

SMILES

CCC1COC(=O)N1CC(=O)N

SMILES canónico

CCC1COC(=O)N1CC(=O)N

Sinónimos

3-Carbamoylmethyl-4-ethyloxazolidin-2-one

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.